(1,1-dimethylpropyl)(2-pyridinylmethyl)amine hydrochloride
Overview
Description
(1,1-dimethylpropyl)(2-pyridinylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2 and its molecular weight is 214.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 214.1236763 g/mol and the complexity rating of the compound is 143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Reactivity and Stability
- The study of methyleneiminium salts, including those related to pyridines, highlights the equilibrium and reactivity with basic amines and phosphines. These salts exhibit thermal instability and hydrolysis in water, but stable complexes can be formed under certain conditions, suggesting potential in synthetic chemistry for creating novel compounds or intermediates (Böhme & Haake, 1972).
Hydrogen Bonding and Molecular Recognition
- Intermolecular hydrogen bonding in dimers, investigated through crystal structures and NMR experiments, underscores the importance of these interactions in molecular recognition and self-assembly processes. This has implications for designing molecules with specific binding properties or for understanding biomolecular interactions (Wash et al., 1997).
Ligand-Receptor Interactions
- The synthesis and pharmacological evaluation of pyrrolo and pyrido analogues of cardiotonic agents demonstrate the critical role of hydrogen-bond formation in ligand-receptor interactions. These findings could inform drug design, especially in targeting cardiac conditions (Dionne et al., 1986).
Chemical Synthesis and Protection
- Research on protecting primary amines via incorporation into N-substituted 2,5-dimethylpyrrole systems reveals strategies for shielding functional groups during synthetic processes. This technique is applicable in the synthesis of complex organic molecules, providing high yields and stability against various conditions (Bruekelman et al., 1984).
Catalytic Processes and Material Functionalization
- The use of secondary amine adducts for the selective fluorination of alcohols highlights the potential for developing new catalytic processes in organic synthesis. This approach offers a method for introducing fluorine atoms into molecules, which is valuable in pharmaceutical and agrochemical manufacturing (Koroniak et al., 2006).
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)butan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-11(2,3)13-9-10-7-5-6-8-12-10;/h5-8,13H,4,9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVSEVFZDCEJFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=CC=N1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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